Bucladesine, chemically known as sodium N⁶,2'-O-dibutyryl-adenosine 3',5'-cyclic monophosphate (DBcAMP), is a membrane-permeable cyclic adenosine monophosphate (cAMP) analog. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] As a cAMP agonist, it mimics the action of naturally occurring cAMP, activating cAMP-dependent protein kinase (PKA) and influencing various cellular processes. [, , , , , , , , , , , , , , ] Researchers widely utilize bucladesine as a pharmacological tool to investigate cAMP-mediated signaling pathways in various biological systems. [, , , , , , , , , , , , , , ]
Bucladesine, also known as dibutyryl cyclic adenosine monophosphate sodium salt, is a synthetic derivative of cyclic adenosine monophosphate (cAMP). It acts as a stable analog of cAMP, mimicking its physiological effects while being resistant to degradation by phosphodiesterases. This compound is utilized extensively in biochemical research and pharmaceutical applications due to its ability to modulate various cellular processes.
Bucladesine is classified as a cyclic nucleotide derivative. Its chemical formula is with a molecular weight of approximately 491.37 g/mol. The compound is typically available in the form of a sodium salt, which enhances its solubility in aqueous solutions, making it suitable for biological studies .
The synthesis of bucladesine involves several key steps:
Industrial production methods are optimized for scale and may include continuous flow reactions and automated purification systems to maximize yield and purity.
Bucladesine has a complex molecular structure characterized by a cyclic phosphate group attached to an adenosine base with two butyryl groups. The structural formula can be represented as follows:
The presence of butyryl groups enhances its lipid solubility, facilitating cell membrane permeability .
Bucladesine can undergo several chemical reactions:
These reactions are critical for understanding the compound's behavior in biological systems and its potential modifications for therapeutic applications.
Bucladesine functions primarily by elevating intracellular levels of cyclic adenosine monophosphate. By mimicking cAMP, it activates protein kinase A pathways, leading to various downstream effects such as:
These actions make bucladesine a valuable tool in studying signal transduction pathways in cellular biology .
Bucladesine has diverse applications across various fields:
Bucladesine (dibutyryl cyclic adenosine monophosphate sodium salt) is a synthetic cyclic AMP (cAMP) analog engineered to overcome the pharmacokinetic limitations of endogenous cAMP. Its molecular structure (C₁₈H₂₃N₅NaO₈P, MW 491.4 g/mol) features butyryl groups esterified to the ribose ring at the 2'-O-position and the adenine base at the N⁶-position [1] [2]. These modifications confer two critical advantages:
Once intracellular, bucladesine's structural similarity to cAMP allows it to bind and activate cAMP-dependent effectors. Key interactions include:
Table 1: Structural and Functional Comparison of Bucladesine vs. Endogenous cAMP
Property | Bucladesine | Endogenous cAMP |
---|---|---|
Molecular Weight | 491.4 g/mol | 329.2 g/mol |
Membrane Permeability | High (logP >1.5) | Negligible |
PDE Resistance | High | Low |
PKA Activation (EC₅₀) | 5–10 µM | 0.5–2 µM |
Metabolic Activation | Esterase-dependent | Not applicable |
Bucladesine exhibits dual mechanisms in sustaining intracellular cAMP elevation: direct PDE inhibition and indirect cAMP stabilization:
Direct Inhibition
Bucladesine competes with cAMP for binding to PDE's catalytic domain. Studies report IC₅₀ values of 20–50 µM against PDE isoforms (PDE3, PDE4) due to structural similarities. This reversible inhibition reduces cAMP hydrolysis, amplifying and prolonging cyclic nucleotide signaling [2] [4].
Indirect Stabilization
As a substrate-resistant analog, bucladesine saturates PDE enzymes without degradation, effectively "shielding" endogenous cAMP from hydrolysis. In rat pulmonary fibroblasts, this mechanism elevated cAMP 3-fold above basal levels for >2 hours, suppressing NF-κB-mediated inflammation and myofibroblast differentiation [2] [8].
Table 2: PDE Inhibition Dynamics of Bucladesine
Mechanism | Target PDE Isoforms | Effect on cAMP | Functional Outcome |
---|---|---|---|
Competitive Inhibition | PDE3, PDE4 | 2–3 fold increase | Anti-inflammatory responses [2][8] |
Substrate Shielding | Broad-spectrum | Sustained elevation | Inhibition of NF-κB [2][5] |
The therapeutic utility of bucladesine hinges on efficient cellular uptake and enzymatic activation:
Permeability Mechanisms
Metabolic Activation
Intracellular esterases hydrolyze bucladesine's butyryl groups in a two-step process:
This metabolic cascade ensures sustained cAMP release, with peak concentrations achieved 30–60 minutes post-administration in neuronal cultures. Notably, the butyrate byproduct exerts independent effects:
Figure: Metabolic Activation Pathway of Bucladesine
Bucladesine (Extracellular) │ └─▶ Passive Diffusion/Endocytosis → Bucladesine (Intracellular) │ ├─▶ Esterase Hydrolysis (Step 1) → N⁶-Monobutyryl-cAMP │ └─▶ Esterase Hydrolysis (Step 2) → Active cAMP + Butyrate │ ├─▶ PKA/EPAC Activation → Kinase Signaling └─▶ Butyrate → HDAC Inhibition/Gene Regulation
In vivo, bucladesine's efficacy depends on tissue-specific esterase expression. Brain and liver tissues show 80–90% conversion efficiency within 1 hour, while muscle converts <50%, explaining organ-dependent responses in cAMP elevation [4] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1